N-(4-acetamidophenyl)-2-((6-(methoxymethyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-ACETAMIDOPHENYL)-2-{[6-(METHOXYMETHYL)-1,3-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-5-YL]SULFANYL}ACETAMIDE is a complex organic compound that belongs to the class of pyridopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ACETAMIDOPHENYL)-2-{[6-(METHOXYMETHYL)-1,3-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-5-YL]SULFANYL}ACETAMIDE typically involves multi-step organic reactions. The starting materials and reagents used in the synthesis may include acetamidophenyl derivatives, methoxymethyl groups, and pyridopyrimidine scaffolds. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring the purity of the final product, and implementing cost-effective and environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions
N-(4-ACETAMIDOPHENYL)-2-{[6-(METHOXYMETHYL)-1,3-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-5-YL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pH, and solvent choice are crucial for the success of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-(4-ACETAMIDOPHENYL)-2-{[6-(METHOXYMETHYL)-1,3-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-5-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes, such as signal transduction, gene expression, or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(4-ACETAMIDOPHENYL)-2-{[6-(METHOXYMETHYL)-1,3-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-5-YL]SULFANYL}ACETAMIDE include other pyridopyrimidine derivatives with varying substituents. These compounds may share similar biological activities but differ in their potency, selectivity, or pharmacokinetic properties.
Uniqueness
The uniqueness of N-(4-ACETAMIDOPHENYL)-2-{[6-(METHOXYMETHYL)-1,3-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-5-YL]SULFANYL}ACETAMIDE lies in its specific chemical structure, which imparts distinct physicochemical properties and biological activities. Its methoxymethyl and acetamidophenyl groups contribute to its unique interactions with molecular targets.
Properties
Molecular Formula |
C21H23N5O5S |
---|---|
Molecular Weight |
457.5 g/mol |
IUPAC Name |
N-(4-acetamidophenyl)-2-[6-(methoxymethyl)-1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl]sulfanylacetamide |
InChI |
InChI=1S/C21H23N5O5S/c1-12(27)23-14-5-7-15(8-6-14)24-16(28)11-32-18-13(10-31-4)9-22-19-17(18)20(29)26(3)21(30)25(19)2/h5-9H,10-11H2,1-4H3,(H,23,27)(H,24,28) |
InChI Key |
GUDVWEYJDGFCFA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=C3C(=NC=C2COC)N(C(=O)N(C3=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.